4-Benzyloxy-3-methoxyphenylacetic acid
Description
Properties
IUPAC Name |
2-(3-methoxy-4-phenylmethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-15-9-13(10-16(17)18)7-8-14(15)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCIHUSEBJLTBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305165 | |
| Record name | 4-Benzyloxy-3-methoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29973-91-9 | |
| Record name | 29973-91-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Benzyloxy-3-methoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyloxy-3-methoxyphenylacetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzyloxy-3-methoxyphenylacetic acid can be synthesized through the benzylation of 4-hydroxy-3-methoxyphenylacetic acid . The reaction typically involves the use of benzyl chloride as the benzylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-3-methoxyphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of benzyloxy-3-methoxybenzoic acid.
Reduction: Formation of 4-benzyloxy-3-methoxyphenylethanol.
Substitution: Formation of various substituted phenylacetic acids depending on the substituent introduced.
Scientific Research Applications
Biological Activities
Research indicates that BMMPA exhibits several biological activities, making it a candidate for therapeutic applications:
Anti-inflammatory Effects
Studies have shown that BMMPA can inhibit inflammatory pathways, potentially useful in treating conditions like arthritis and other inflammatory diseases. For example, it has been observed to reduce the production of pro-inflammatory cytokines in vitro .
Antioxidant Properties
BMMPA demonstrates significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer .
Antimicrobial Activity
The compound has been tested against various bacterial strains, showing promising antimicrobial effects. Its efficacy against pathogens such as Staphylococcus aureus suggests potential applications in developing new antibacterial agents .
Pharmaceutical Applications
This compound serves as an important intermediate in synthesizing various pharmaceuticals:
Drug Development
BMMPA is utilized in the synthesis of compounds that target specific biological pathways, particularly those involved in glycation-related pathologies. Its derivatives have been studied for their ability to inhibit the formation of glycated proteins, which are implicated in diabetes complications .
Formulation Development
The compound's solubility and stability profiles make it suitable for incorporation into drug formulations aimed at enhancing bioavailability and therapeutic efficacy.
Case Studies
The following table summarizes notable case studies involving BMMPA:
Mechanism of Action
The mechanism of action of 4-Benzyloxy-3-methoxyphenylacetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-benzyloxy-3-methoxyphenylacetic acid with its closest analogs:
Key Research Findings and Property Differences
Lipophilicity and Solubility
- The benzyloxy group in this compound enhances lipophilicity compared to its hydroxy analog (homovanillic acid), reducing water solubility but improving compatibility with organic solvents like dichloromethane and methanol .
- Homovanillic acid (hydroxy-substituted) exhibits higher polarity and water solubility, making it suitable for biological studies .
Biological Activity
4-Benzyloxy-3-methoxyphenylacetic acid (BMMPA) is an aromatic compound with significant potential in biological research and medicinal chemistry. Its structure features a benzyloxy group and a methoxy group attached to a phenylacetic acid backbone, which contributes to its diverse biological activities. This article reviews the current understanding of BMMPA's biological activity, including its mechanisms, therapeutic potential, and relevant case studies.
- Molecular Formula: C₁₆H₁₆O₄
- Molecular Weight: 272.30 g/mol
- Functional Groups: Carboxylic acid, methoxy, and benzyloxy groups.
BMMPA exhibits its biological effects through several mechanisms:
- Enzyme Interaction: Research indicates that BMMPA may interact with specific enzymes involved in inflammatory pathways, potentially inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Cell Signaling Modulation: The compound may influence various biochemical pathways related to cell signaling and gene expression, impacting cellular metabolism and growth.
Antimicrobial Properties
BMMPA has shown promising antimicrobial activity against various pathogens. In vitro studies suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies.
Anticancer Effects
Preliminary studies have indicated that BMMPA possesses anticancer properties. It has been observed to induce apoptosis in cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment . Further research is necessary to elucidate the specific cancer types affected and the underlying mechanisms.
Anti-inflammatory Activity
BMMPA has been studied for its anti-inflammatory effects. It demonstrates the ability to reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases such as arthritis .
Research Findings and Case Studies
Several studies have explored the biological activity of BMMPA:
- Study on Antimicrobial Activity: A study reported that BMMPA exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Anticancer Study: A case study involving human breast cancer cell lines showed that treatment with BMMPA resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours, indicating its potential as an anticancer agent .
- Anti-inflammatory Research: In an experimental model of inflammation induced by lipopolysaccharides (LPS), BMMPA significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its therapeutic potential in managing inflammatory conditions.
Comparative Analysis with Similar Compounds
The unique structural features of BMMPA differentiate it from other related compounds. Below is a comparison highlighting its distinct characteristics:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 3-Hydroxyphenylacetic Acid | Monocarboxylic acid with a hydroxyl group | Lacks the benzyloxy substituent |
| 4-Hydroxyphenylacetic Acid | Hydroxyl group at para position on phenyl | Does not contain the benzyloxy group |
| (4-Benzyloxy)phenylacetic Acid | Similar benzyloxy substitution | Different position of carboxylic acid group |
| 4-Methoxyphenylacetic Acid | Methoxy instead of benzyloxy | Distinct functional group affecting activity |
The presence of the benzyloxy group in BMMPA is believed to enhance its lipophilicity and biological activity compared to these structurally similar compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Benzyloxy-3-methoxyphenylacetic acid, and how can purity be optimized?
- Methodology : Use nucleophilic substitution or esterification reactions, leveraging benzyl-protected intermediates to prevent unwanted side reactions. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical. Monitor purity using melting point analysis and HPLC (C18 columns, UV detection at 254 nm) .
- Key Considerations : Optimize reaction stoichiometry (e.g., 1.2 equivalents of benzyl bromide) and temperature (45–60°C) to minimize byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. For example, the benzyloxy group typically appears as a singlet at δ 5.1–5.3 ppm, while aromatic protons show splitting patterns consistent with substitution .
- IR Spectroscopy : Confirm ester/acid functional groups via C=O stretches (~1700 cm⁻¹) and O–H stretches (broad, ~2500–3300 cm⁻¹ if acidic protons are present).
- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 302.3).
Advanced Research Questions
Q. How can stability issues during experimental handling be mitigated?
- Methodology : Store the compound in anhydrous conditions (desiccators, argon atmosphere) at –20°C to prevent hydrolysis of the benzyloxy group. Avoid exposure to strong acids/bases or oxidizing agents, as these may degrade the methoxyphenyl backbone .
- Data Gaps : Limited decomposition data exist; conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?
- Methodology :
- Comparative Analysis : Cross-reference NMR data with structurally analogous compounds (e.g., 3-fluoro-4-methoxyphenylacetic acid δ 3.76 ppm for methoxy groups) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons in crowded regions) and confirm connectivity .
- Computational Modeling : Use DFT calculations (B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data .
Q. How can HPLC conditions be optimized for quantifying this compound in complex mixtures?
- Methodology :
- Column Selection : Use reversed-phase columns (e.g., LiChrosorb® RP-8, 10 µm) with mobile phases like acetonitrile/0.1% formic acid (70:30 v/v) .
- Detection : UV at 280 nm for maximum absorption.
- Validation : Perform spike-and-recovery experiments (spiked concentrations: 0.1–10 µg/mL) to assess accuracy (target: 90–110%) and precision (RSD < 5%).
Data Interpretation & Gaps
Q. How should researchers address the lack of toxicological data for this compound?
- Methodology :
- In Silico Prediction : Use tools like ProTox-II to estimate acute toxicity (e.g., LD50) and prioritize in vitro assays .
- In Vitro Assays : Conduct MTT assays on HEK-293 or HepG2 cells (dose range: 1–100 µM) to assess cytotoxicity.
- Caution : Assume potential irritancy (skin/eyes) based on structural analogs (e.g., 4-hydroxy-3-methoxyphenylacetic acid SDS warnings) .
Q. What are the potential applications in drug discovery, and how can bioactivity be validated?
- Methodology :
- Target Identification : Screen against COX-2 or LOX enzymes (IC50 determination via fluorometric assays) due to structural similarity to anti-inflammatory phenylacetic acids .
- SAR Studies : Modify the benzyloxy/methoxy substituents and evaluate changes in potency.
- In Vivo Models : Use murine inflammation models (e.g., carrageenan-induced paw edema) to validate efficacy .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
